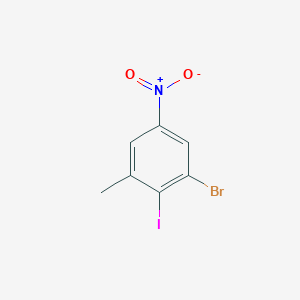

1-Bromo-2-iodo-3-methyl-5-nitrobenzene

Description

Significance of Highly Functionalized Aromatic Systems in Chemical Research

Highly functionalized aromatic systems are pivotal in numerous areas of chemical science, including medicinal chemistry, materials science, and agrochemicals. libretexts.org The precise spatial arrangement of various substituents on a benzene (B151609) ring allows for the fine-tuning of a molecule's electronic, steric, and lipophilic properties. This control is crucial for designing molecules with specific biological activities or material properties. openstax.org The introduction of multiple, distinct functional groups onto an aromatic core can lead to the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and specialized polymers. The inherent stability of the aromatic ring, combined with the diverse reactivity of its substituents, makes these compounds invaluable synthetic intermediates. openstax.org

Overview of 1-Bromo-2-iodo-3-methyl-5-nitrobenzene within the Context of Complex Aromatic Synthesis

This compound (C₇H₅BrINO₂) is a prime example of a highly functionalized aromatic compound. Its structure features a sterically crowded benzene ring with a combination of electron-donating (methyl) and electron-withdrawing (nitro, bromo, iodo) groups. This intricate substitution pattern presents both challenges and opportunities in organic synthesis. The directing effects of the existing substituents play a crucial role in any further functionalization of the ring, making the prediction of reaction outcomes a complex task. fiveable.me The presence of three different halogens and a nitro group on a toluene (B28343) derivative offers multiple reaction sites for cross-coupling reactions, nucleophilic aromatic substitution, and reduction of the nitro group, paving the way for the synthesis of a wide array of more complex molecules.

Below are the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1160573-59-0 |

| Molecular Formula | C₇H₅BrINO₂ |

| Molecular Weight | 371.93 g/mol |

| Canonical SMILES | CC1=C(C(=CC(=C1)Br)N+[O-])I |

Research Gaps and Objectives for Comprehensive Investigation of Multi-Substituted Benzene Derivatives

Despite the immense utility of polysubstituted benzenes, significant research gaps remain, particularly in the synthesis of highly substituted and sterically hindered systems. Key challenges include achieving high regioselectivity in the introduction of multiple substituents, developing synthetic routes that are efficient and atom-economical, and overcoming the steric hindrance imposed by bulky groups. numberanalytics.comnumberanalytics.com

The primary objectives for future research in this area should focus on:

Development of Novel Synthetic Methodologies: There is a pressing need for new synthetic methods that allow for the controlled and sequential introduction of a variety of functional groups onto an aromatic ring with high precision. numberanalytics.com

Understanding Reactivity in Crowded Systems: A deeper understanding of how steric and electronic effects influence the reactivity of highly substituted aromatic compounds is crucial for predicting and controlling chemical transformations.

Computational Modeling: The use of computational tools to predict the properties and reactivity of these complex molecules can aid in the rational design of synthetic targets and reaction conditions.

Exploration of Novel Applications: The synthesis of new multi-substituted benzene derivatives will undoubtedly open doors to novel applications in various fields, and a systematic exploration of these potential uses is warranted. fastercapital.com

Due to the limited availability of direct experimental data for this compound, the following sections will provide information based on the known properties and reactivity of structurally similar compounds.

Detailed Research Findings (Based on Analogous Compounds)

Physicochemical Properties

The physicochemical properties of this compound can be estimated by examining related compounds such as other halogenated nitrotoluenes.

| Property | Estimated Value |

| Melting Point | 80-100 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane, chloroform, and acetone. |

| Appearance | Pale yellow to yellow crystalline solid |

Spectroscopic Data Analysis

The spectroscopic data for this compound can be predicted based on the analysis of similar substituted nitrobenzenes.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two aromatic protons as singlets or narrowly split doublets in the region of 7.5-8.5 ppm. The methyl group protons would appear as a singlet around 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display seven distinct signals. The carbon bearing the nitro group would be significantly deshielded, appearing around 145-150 ppm. The carbons attached to the halogens would also show characteristic shifts, with the carbon attached to iodine appearing at a lower field than the one attached to bromine. The methyl carbon would resonate at approximately 20-25 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching) at approximately 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-H stretching vibrations for the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-Br and C-I stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 371, with a characteristic isotopic pattern due to the presence of bromine. Fragmentation would likely involve the loss of the nitro group (NO₂) and the halogen atoms.

Chemical Properties and Reactivity

The reactivity of this compound is dictated by the interplay of its various functional groups.

Electrophilic Aromatic Substitution: The benzene ring is heavily deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups (nitro, bromo, iodo). The methyl group is an activating group, but its effect is likely outweighed. Any further electrophilic substitution would be difficult and would likely be directed by the weak directing ability of the halogens and the deactivating meta-directing nitro group. fiveable.me

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. However, the steric hindrance from the adjacent iodo and methyl groups might impede this reactivity.

Cross-Coupling Reactions: The bromo and iodo substituents provide handles for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The higher reactivity of the C-I bond compared to the C-Br bond could allow for selective functionalization.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation would significantly alter the electronic properties and reactivity of the aromatic ring, converting the electron-withdrawing nitro group into an electron-donating amino group.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-iodo-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c1-4-2-5(10(11)12)3-6(8)7(4)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWDGQAYWTWHQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reactivity and Reaction Mechanisms of 1 Bromo 2 Iodo 3 Methyl 5 Nitrobenzene

Investigations into Carbon-Halogen Bond Reactivity (C-Br and C-I)

The presence of two different halogen atoms, bromine and iodine, on the benzene (B151609) ring presents opportunities for selective functionalization. The reactivity of these carbon-halogen bonds is significantly influenced by the electronic effects of the nitro and methyl groups.

Differential Reactivity of Bromine versus Iodine in Activation and Substitution

In cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond. This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates its oxidative addition to a metal catalyst (e.g., palladium), the initial step in most cross-coupling catalytic cycles.

This differential reactivity would theoretically allow for selective substitution at the C-I position while leaving the C-Br bond intact, by carefully controlling reaction conditions such as temperature, reaction time, and the nature of the catalyst and ligands. For instance, a milder catalytic system would be expected to favor the transformation of the iodo-substituent.

Table 1: Predicted Selectivity in Cross-Coupling Reactions

| Reaction Type | Predicted Major Product (Monosubstitution) | Rationale |

|---|---|---|

| Suzuki-Miyaura | 4-Bromo-2-aryl-6-methyl-1-nitrobenzene | Higher reactivity of the C-I bond towards oxidative addition. |

| Sonogashira | 4-Bromo-6-methyl-1-nitro-2-(alkynyl)benzene | Lower bond energy of C-I facilitates earlier reaction. |

| Buchwald-Hartwig | N-Aryl-4-bromo-2-methyl-6-nitroaniline | Preferential oxidative addition at the C-I bond. |

(This table is based on theoretical predictions and not on published experimental data for 1-Bromo-2-iodo-3-methyl-5-nitrobenzene)

Reductive Dehalogenation Pathways and Their Control

Reductive dehalogenation, the removal of a halogen atom and its replacement with a hydrogen atom, is a potential reaction pathway. Similar to substitution reactions, the C-I bond is more susceptible to reduction than the C-Br bond. This process can be achieved using various reducing agents, including catalytic hydrogenation.

Control over reductive dehalogenation is crucial for selective synthesis. For instance, to selectively reduce the nitro group without affecting the halogen substituents, specific catalytic systems that are chemoselective for nitro group reduction are required. Conversely, conditions could potentially be tailored to achieve selective deiodination or debromination.

Transformations Involving the Nitro Group

The strongly electron-withdrawing nitro group plays a pivotal role in the reactivity of the aromatic ring and is itself a versatile functional group for transformations.

Selective Reduction of the Nitro Group to Amine Derivatives

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reagents can accomplish this, including metal catalysts with hydrogen gas (e.g., Pd/C, PtO2), or metal-acid systems (e.g., Fe/HCl, SnCl2/HCl). A key challenge in the case of this compound would be to achieve this reduction with high chemoselectivity, preserving the carbon-halogen bonds.

Catalytic transfer hydrogenation, using reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst, is often a milder method that can sometimes offer better selectivity in preserving halogen substituents. The choice of catalyst and reaction conditions would be critical to prevent hydrodehalogenation.

Table 2: Potential Reagents for Selective Nitro Group Reduction

| Reagent/Catalyst System | Potential Outcome | Notes |

|---|---|---|

| H₂, Pd/C | 4-Bromo-2-iodo-3-methylaniline | Risk of concurrent dehalogenation, particularly of the C-I bond. |

| Fe, HCl | 4-Bromo-2-iodo-3-methylaniline | Generally a reliable method for nitro group reduction in the presence of halogens. |

| SnCl₂, HCl | 4-Bromo-2-iodo-3-methylaniline | Another classic method with good chemoselectivity for the nitro group. |

| Na₂S₂O₄ | 4-Bromo-2-iodo-3-methylaniline | A milder reducing agent that may preserve the halogen groups. |

(This table is based on general reactivity patterns and not on specific experimental results for this compound)

C-N Bond Cleavage in Advanced Transformations

While less common than nitro group reduction, the cleavage of the C-N bond in nitroaromatic compounds is an area of growing interest in synthetic chemistry. These transformations can lead to the introduction of other functional groups at the position of the nitro group. Such reactions often require specific and highly reactive reagents or catalytic systems and are mechanistically complex. For this compound, this would offer a pathway to further functionalize the aromatic ring, though no specific examples for this compound have been reported.

Nitrene Intermediates and N-O Bond Utilization in Catalytic Reactions

The deoxygenation of nitroarenes, for instance by reaction with triethyl phosphite, can lead to the formation of highly reactive nitrene intermediates. These intermediates can undergo a variety of subsequent reactions, such as cyclization or insertion reactions. For this compound, the generation of a nitrene intermediate could potentially lead to the synthesis of novel heterocyclic compounds.

Furthermore, the oxygen atoms of the nitro group can be utilized in catalytic reactions. For example, the nitro group can act as an internal oxidant in certain transition-metal-catalyzed reactions, facilitating transformations at other sites on the molecule. This represents an advanced synthetic strategy that leverages the reactivity of the N-O bond.

Reactivity of the Methyl Group for Further Functionalization

The methyl group attached to the heavily substituted benzene ring represents a site for potential benzylic functionalization. Its reactivity is electronically influenced by the other substituents on the ring. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring but can have a distinct effect on the adjacent methyl group.

Benzylic functionalization typically proceeds via radical or oxidative pathways. The choice of reagents and conditions would be crucial to selectively target the methyl group without affecting the sensitive iodo and bromo substituents or the nitro group.

Radical Halogenation: Free-radical bromination, commonly achieved using N-Bromosuccinimide (NBS) with a radical initiator like AIBN (azobisisobutyronitrile) or light, is a primary strategy for converting a benzylic methyl group into a bromomethyl group. This transformation would yield 1-bromo-2-iodo-3-(bromomethyl)-5-nitrobenzene, a versatile intermediate for further nucleophilic substitution. The reaction is generally selective for the benzylic position over the aromatic ring, especially on a deactivated ring system such as this.

Oxidation: The methyl group can be oxidized to various states. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely oxidize the methyl group to a carboxylic acid, forming 3-bromo-2-iodo-5-nitrobenzoic acid. Milder or more controlled oxidation could potentially yield the corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol, though achieving this selectivity can be challenging in practice.

The steric hindrance from the adjacent, bulky iodine atom could influence the rate of these reactions by impeding access to the methyl group's benzylic protons.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromo 2 Iodo 3 Methyl 5 Nitrobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 1-Bromo-2-iodo-3-methyl-5-nitrobenzene by providing information about the chemical environment of each nucleus.

The 1H NMR spectrum of this compound is predicted to show two distinct signals in the aromatic region and one signal in the aliphatic region for the methyl protons. The chemical shifts (δ) of the aromatic protons are significantly influenced by the electronic effects of the substituents. The nitro group (-NO2) is a strong electron-withdrawing group, which deshields the protons on the aromatic ring, causing them to resonate at a lower field (higher ppm). Conversely, the methyl group (-CH3) is an electron-donating group, leading to a slight shielding effect. The halogens (Bromo- and Iodo-) also exert an influence through their inductive electron-withdrawing and resonance electron-donating effects.

The expected 1H NMR signals are for the two aromatic protons at positions 4 and 6, and the methyl protons at position 3. The proton at position 6 (H-6) is expected to be the most downfield-shifted due to its para-relationship to the electron-withdrawing nitro group and ortho- to the bromine atom. The proton at position 4 (H-4) would be meta to both the nitro and bromo substituents, and ortho to the iodo group, resulting in a slightly more upfield chemical shift compared to H-6. The methyl protons are anticipated to appear as a singlet in the typical range for an aryl methyl group.

The coupling constants (J) between the aromatic protons would provide information on their relative positions. For H-4 and H-6, a meta-coupling (4JH-H) would be expected, typically in the range of 2-3 Hz.

In the 13C NMR spectrum, six distinct signals are expected for the aromatic carbons and one for the methyl carbon. The carbon atom attached to the nitro group (C-5) would be significantly deshielded. The carbons bonded to the halogens (C-1 and C-2) would also have their chemical shifts influenced by the heavy atom effect, particularly the iodine.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|---|

| 1H | H-4 | ~8.0 - 8.2 | d | 4J ≈ 2-3 |

| H-6 | ~8.3 - 8.5 | d | 4J ≈ 2-3 | |

| -CH3 | ~2.4 - 2.6 | s | - | |

| 13C | C-1 (-Br) | ~120 - 125 | s | - |

| C-2 (-I) | ~95 - 100 | s | - | |

| C-3 (-CH3) | ~140 - 145 | s | - | |

| C-4 | ~125 - 130 | d | - | |

| C-5 (-NO2) | ~148 - 152 | s | - | |

| C-6 | ~130 - 135 | d | - | |

| -CH3 | ~20 - 25 | q | - |

To unambiguously assign the proton and carbon signals and to confirm the substitution pattern, various 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would confirm the meta-coupling between the H-4 and H-6 protons through the presence of a cross-peak.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between the protons and the carbons they are attached to. This would definitively link the signals of H-4 and H-6 to C-4 and C-6, respectively, and the methyl protons to the methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could reveal through-space proximity between protons. For instance, a cross-peak between the methyl protons and the H-4 proton would confirm their spatial closeness, which is consistent with the proposed substitution pattern.

Vibrational Spectroscopy (Infrared and Raman)

The IR and Raman spectra of this compound would be dominated by vibrations associated with the nitro, methyl, and substituted benzene (B151609) ring moieties.

Nitro Group Vibrations: The nitro group is expected to exhibit two strong characteristic stretching vibrations in the IR spectrum. The asymmetric stretching (νas(NO2)) typically appears in the range of 1500-1570 cm-1, and the symmetric stretching (νs(NO2)) is found between 1300-1370 cm-1. nih.gov These bands are often intense and are a clear indicator of the presence of the nitro group.

C-H Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm-1. The C-H out-of-plane bending vibrations are highly dependent on the substitution pattern and typically occur in the 700-900 cm-1 region. For a 1,2,3,5-tetrasubstituted benzene, specific patterns of bands in this region can help confirm the substitution. The methyl group will show characteristic symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm-1.

Aromatic Ring Modes: The C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1400-1625 cm-1 region. echemi.com The intensity and position of these bands can be influenced by the nature of the substituents.

C-N and C-Halogen Vibrations: The C-N stretching vibration is expected in the 800-900 cm-1 range. The C-Br and C-I stretching vibrations are expected at lower frequencies, typically below 700 cm-1, due to the larger mass of the halogen atoms.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm-1) | Typical Intensity (IR) |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch (-CH3) | 2850 - 2960 | Medium |

| Asymmetric NO2 Stretch | 1500 - 1570 | Strong |

| Symmetric NO2 Stretch | 1300 - 1370 | Strong |

| Aromatic C=C Stretch | 1400 - 1625 | Medium to Strong |

| C-N Stretch | 800 - 900 | Medium |

| C-H Out-of-plane Bend | 700 - 900 | Strong |

| C-Br Stretch | 500 - 650 | Medium to Strong |

| C-I Stretch | 450 - 600 | Medium to Strong |

In the solid state, intermolecular interactions can influence the vibrational frequencies. The presence of the polar nitro group and the polarizable halogen atoms suggests the potential for significant dipole-dipole interactions and possibly halogen bonding. These interactions can lead to shifts in the vibrational frequencies of the involved functional groups, particularly the NO2 stretching and the C-X (X = Br, I) vibrations, when comparing the solid-state spectrum to a solution or gas-phase spectrum. Broadening of certain absorption bands in the solid-state spectrum can also be indicative of intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Structure

As of now, the single-crystal X-ray structure of this compound has not been reported in the publicly accessible crystallographic databases. However, based on the structures of related substituted nitrobenzenes, several structural features can be anticipated.

The molecule itself is expected to be largely planar, although steric hindrance between the adjacent bromo, iodo, and methyl groups at positions 1, 2, and 3 might cause some of these groups, as well as the nitro group, to be slightly twisted out of the plane of the benzene ring. In many nitrobenzene (B124822) derivatives, the dihedral angle between the nitro group and the phenyl ring is sensitive to the chemical environment, especially the presence of ortho substituents.

Determination of Molecular Geometry and Conformational Preferences

The molecular geometry of this compound is primarily dictated by the steric and electronic interactions between the substituents on the benzene ring. The benzene core is expected to be largely planar, although minor deviations may occur to alleviate steric strain imposed by the bulky ortho-substituents (bromo and iodo groups).

The conformational preferences of the molecule are mainly associated with the rotation of the nitro (NO₂) and methyl (CH₃) groups. The nitro group is known to be a resonance-withdrawing group, and its planarity with the benzene ring would maximize this electronic interaction. However, steric hindrance from the adjacent iodine atom at position 2 and the hydrogen at position 6 will likely cause the nitro group to be twisted out of the plane of the benzene ring. The extent of this torsion is a balance between electronic stabilization (favoring planarity) and steric repulsion (favoring a twisted conformation).

Similarly, the methyl group at position 3 will have a preferred orientation to minimize steric clashes with the neighboring iodo and hydrogen atoms. Free rotation around the C-C bond connecting the methyl group to the ring is expected, but certain staggered conformations will be energetically favored.

Predicted Molecular Geometry Data

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.47 Å |

| C-C (aromatic) Bond Length | ~1.39-1.41 Å |

| ∠Br-C1-C2 | ~121° |

| ∠I-C2-C1 | ~120° |

| ∠O-N-O | ~124° |

| Dihedral Angle (C-C-N-O) | ~30-50° |

**4.3.2. Analysis of Crystal Packing and Non-Covalent Interactions

In the solid state, the crystal packing of this compound will be governed by a variety of non-covalent interactions, aiming to achieve the most thermodynamically stable arrangement. Based on studies of similar halogenated nitroaromatic compounds, several key interactions are anticipated to play a significant role.

Halogen Bonding: The iodine and bromine atoms are capable of forming halogen bonds, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as the oxygen atoms of the nitro group on an adjacent molecule. These interactions can be highly directional and contribute significantly to the stability of the crystal lattice.

π-π Stacking: The electron-deficient nature of the nitro-substituted benzene ring may promote π-π stacking interactions with neighboring aromatic rings. These interactions would likely involve an offset or parallel-displaced arrangement to minimize electrostatic repulsion.

The interplay of these various non-covalent interactions will determine the specific packing motif and the resulting crystallographic unit cell parameters.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the molecular formula of this compound. The exact mass of the molecular ion can be measured with high precision and compared to the theoretical exact mass calculated for the molecular formula C₇H₅BrINO₂. The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), will result in a distinctive isotopic cluster for the molecular ion, further confirming the elemental composition.

Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₇H₅BrINO₂ |

| Calculated Exact Mass | 340.8599 u |

| Expected M+ Isotopic Pattern | A complex pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |

The fragmentation pattern in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion will undergo a series of fragmentation reactions, leading to the formation of various daughter ions. The fragmentation pathways are influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, the following fragmentation patterns are plausible:

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (NO₂•), leading to a significant peak at m/z [M - 46]⁺.

Loss of Halogens: Cleavage of the C-I and C-Br bonds can occur, leading to the loss of I• or Br• radicals. Due to the weaker C-I bond, loss of iodine is generally more favorable.

Sequential Losses: The initial fragment ions can undergo further fragmentation, such as the sequential loss of the remaining halogen or other small neutral molecules like CO.

Predicted Mass Spectrometry Fragmentation Data

| m/z (Predicted) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 341 | [C₇H₅⁷⁹BrINO₂]⁺ | Molecular Ion (M⁺) |

| 295 | [C₇H₅⁷⁹BrI]⁺ | M⁺ - NO₂ |

| 214 | [C₇H₅⁷⁹Br]⁺ | M⁺ - I |

| 168 | [C₇H₅I]⁺ | M⁺ - Br - NO₂ |

| 90 | [C₇H₅]⁺ | M⁺ - Br - I - NO₂ |

Theoretical and Computational Investigations of 1 Bromo 2 Iodo 3 Methyl 5 Nitrobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure and reactivity of molecules. For a polysubstituted aromatic compound like 1-Bromo-2-iodo-3-methyl-5-nitrobenzene, DFT calculations can provide invaluable predictions regarding its aromaticity, electron distribution, and the likely pathways of its chemical reactions.

Prediction of Aromaticity and Electron Density Distribution

The aromaticity of the benzene (B151609) ring in this compound is influenced by its various substituents. The nitro group, being a strong electron-withdrawing group, tends to decrease the aromaticity of the benzene ring. researchgate.net Conversely, the methyl group is an electron-donating group, which can slightly enhance aromaticity. The halogens, bromine and iodine, have a more complex effect, exhibiting both inductive electron-withdrawing and resonance electron-donating characteristics.

DFT calculations can quantify these effects by predicting key parameters such as bond lengths, nucleus-independent chemical shift (NICS) values, and harmonic oscillator model of aromaticity (HOMA) indices. It is anticipated that the presence of the nitro group will lead to a general decrease in electron density on the ring, particularly at the ortho and para positions relative to it. The interplay of the substituents is expected to create a highly polarized electron density distribution across the aromatic ring.

Table 1: Predicted Effects of Substituents on Aromaticity and Electron Density

| Substituent | Position | Electronic Effect | Predicted Impact on Aromaticity | Predicted Impact on Ring Electron Density |

| Bromo | 1 | Inductive withdrawal, Resonance donation | Minor decrease | Localized withdrawal, slight donation to ring |

| Iodo | 2 | Inductive withdrawal, Resonance donation | Minor decrease | Localized withdrawal, slight donation to ring |

| Methyl | 3 | Inductive and hyperconjugative donation | Minor increase | Increase, especially at ortho/para positions |

| Nitro | 5 | Strong inductive and resonance withdrawal | Significant decrease | Significant decrease, especially at ortho/para positions |

Computational Studies of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms involving this compound is critical for its synthetic applications. DFT calculations are instrumental in mapping out the potential energy surfaces of reactions, identifying transition states, and calculating activation energies. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a common pathway for nitro-substituted aromatics, DFT can model the formation of the Meisenheimer complex intermediate. acs.org

The calculations would likely show that the electron-withdrawing nitro group significantly stabilizes the anionic intermediate, thereby facilitating the reaction. The positions of the other substituents will influence which positions are most susceptible to nucleophilic attack. The bulky iodine and bromine atoms may sterically hinder attack at adjacent positions.

Assessment of Regioselectivity and Stereoselectivity via Energy Calculations

The arrangement of substituents on the benzene ring dictates the regioselectivity of further substitution reactions. The directing effects of the existing groups are often additive, but in cases of conflict, the outcome can be complex. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. The halogens are also ortho-, para-directors, albeit deactivating.

DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack by comparing the energies of the possible intermediates or transition states. For electrophilic aromatic substitution, the calculations would likely indicate that the position ortho to the activating methyl group and meta to the deactivating nitro group would be favored, provided steric hindrance is not prohibitive. libretexts.org

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of the electronic structure, molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational preferences of this compound.

Conformational Analysis of the Substituted Benzene Ring

For a substituted benzene ring, the primary conformational flexibility lies in the orientation of the substituents, particularly the nitro group. While the benzene ring itself is planar, the nitro group can rotate relative to the plane of the ring. Molecular mechanics or DFT calculations can be used to determine the potential energy surface for this rotation.

It is expected that the most stable conformation will have the nitro group being coplanar with the benzene ring to maximize resonance stabilization. However, steric clashes with the adjacent methyl group could lead to a slightly twisted conformation being favored.

Investigation of Steric Hindrance Effects on Reactivity

The presence of four substituents on the benzene ring, particularly the large iodine and bromine atoms in adjacent positions, creates significant steric hindrance. numberanalytics.com This steric crowding can have a profound impact on the molecule's reactivity. For example, it can hinder the approach of a reagent to a particular reaction site, even if that site is electronically favored. youtube.com

Molecular dynamics simulations can be employed to visualize and quantify the steric accessibility of different positions on the ring. These simulations would likely demonstrate that the positions adjacent to the bulky iodo and bromo groups are significantly shielded, potentially directing incoming reagents to the less hindered positions. This steric hindrance can also influence the rate of reaction by raising the energy of the transition state. numberanalytics.com

Advanced Applications in Complex Organic Synthesis and Materials Science

1-Bromo-2-iodo-3-methyl-5-nitrobenzene as a Versatile Synthetic Building Block

The strategic placement of four different functional groups on a single benzene (B151609) ring makes this compound an exceptionally valuable precursor in multi-step organic synthesis. Each group offers a distinct chemical handle that can be addressed selectively to build molecular complexity in a controlled and predictable manner.

Polysubstituted arenes are foundational to the development of pharmaceuticals, agrochemicals, and functional materials. nih.gov The synthesis of these complex molecules often relies on starting materials that allow for the sequential introduction of various substituents. This compound is a prime example of such a scaffold.

The reactivity of its functional groups can be harnessed for numerous transformations:

Nitro Group (-NO₂): This powerful electron-withdrawing group can be readily reduced to an amine (-NH₂), which is a key functional group for forming amides, sulfonamides, or for serving as a directing group in further aromatic substitutions. The resulting aniline (B41778) derivative is also a common precursor for the synthesis of various heterocyclic compounds, such as indoles and quinolines.

Halogen Atoms (-Br and -I): The bromine and iodine atoms are ideal handles for transition-metal-catalyzed cross-coupling reactions. These reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orglibretexts.org

Methyl Group (-CH₃): The methyl group can be functionalized through free-radical halogenation or oxidized to a carboxylic acid, providing another point for modification.

This multi-functionality allows chemists to devise synthetic routes to a wide range of densely substituted aromatic and heteroaromatic structures that would be difficult to access through other methods. mdpi.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents/Catalyst (Example) | Resulting Functional Group |

|---|---|---|---|

| Iodo (-I) | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl (-Ar) |

| Iodo (-I) | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl (-C≡CR) |

| Bromo (-Br) | Heck Coupling | Alkene, Pd catalyst, base | Alkenyl (-CH=CHR) |

| Bromo (-Br) | Buchwald-Hartwig | Amine, Pd catalyst, base | Amino (-NR₂) |

| Nitro (-NO₂) | Reduction | H₂, Pd/C or SnCl₂, HCl | Amino (-NH₂) |

| Methyl (-CH₃) | Oxidation | KMnO₄ or K₂Cr₂O₇ | Carboxylic Acid (-COOH) |

A key feature of this compound is the presence of two different halogen atoms, which enables orthogonal, or sequential, functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the trend C-I > C-Br > C-Cl. nih.gov The carbon-iodine bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine bond. researchgate.net

This reactivity difference can be exploited to perform selective cross-coupling at the C-I position while leaving the C-Br bond intact. researchgate.net Subsequently, by modifying the reaction conditions (e.g., using a different catalyst/ligand system or increasing the temperature), a second, different cross-coupling reaction can be performed at the C-Br position. researchgate.net This stepwise approach provides precise control over the final structure, allowing for the synthesis of complex, unsymmetrical biaryls and other highly substituted systems. nih.gov

Table 2: Relative Reactivity of Carbon-Halogen Bonds in Pd-Catalyzed Cross-Coupling

| Carbon-Halogen Bond | Relative Rate of Oxidative Addition | Typical Reaction Conditions | Selectivity |

|---|---|---|---|

| C-I | ~100 | Mild (often room temperature) | High selectivity over C-Br and C-Cl |

| C-Br | ~1 | Moderate (requires heating) | Can be reacted after C-I functionalization |

| C-Cl | <0.01 | Harsh (high temp, specialized ligands) | Generally unreactive under standard conditions for C-I/C-Br coupling |

For instance, a Sonogashira coupling could be performed selectively at the C-2 (iodo) position, followed by a Suzuki coupling at the C-1 (bromo) position, yielding a complex tri-substituted product with high regiochemical purity.

Contributions to the Development of Novel Catalytic Systems

While not a catalyst itself, this compound serves as a potential precursor for the synthesis of complex organic ligands. The development of new catalytic systems often relies on the design of ligands that can fine-tune the electronic and steric properties of a metal center. nih.gov

Through orthogonal functionalization of the bromo and iodo groups with coordinating moieties, such as phosphines or N-heterocyclic carbenes (NHCs), this scaffold could be elaborated into novel multidentate ligands. For example, sequential coupling reactions could introduce two different phosphine (B1218219) groups, leading to a unique P,P-bidentate ligand. The steric and electronic environment of this ligand would be influenced by the methyl and nitro substituents, potentially leading to catalysts with novel reactivity or selectivity in reactions such as asymmetric hydrogenation or cross-coupling.

Role in the Synthesis of Advanced Organic Materials (e.g., Conjugated Systems)

The construction of advanced organic materials, particularly conjugated polymers for electronics, often utilizes dihaloaromatic monomers in polymerization reactions. rsc.org this compound is a candidate monomer for such applications. Step-growth polymerization via repeated cross-coupling reactions (e.g., Suzuki or Stille polycondensation) could utilize both the C-I and C-Br reactive sites to build a polymer backbone.

The substituents on the aromatic ring would play a crucial role in determining the final properties of the material.

Nitro Group (-NO₂): As a strong electron-withdrawing group, it would lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, which is beneficial for n-type (electron-transporting) organic semiconductors. mdpi.com

Methyl Group (-CH₃): This electron-donating group can improve the solubility of the resulting polymer in organic solvents, which is a critical factor for solution-based processing of organic electronic devices.

By incorporating this monomer into a copolymer, materials scientists can precisely tune the optoelectronic properties (such as the bandgap, charge carrier mobility, and fluorescence) of the resulting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemiresistive sensors. mdpi.comnumberanalytics.com

Table 3: Influence of Substituents on Conjugated System Properties

| Substituent | Electronic Effect | Impact on Polymer Properties | Potential Application |

|---|---|---|---|

| Nitro (-NO₂) | Strong Electron-Withdrawing | Lowers LUMO, enhances electron affinity | n-type transistors, electron acceptors in OPVs |

| Methyl (-CH₃) | Weak Electron-Donating | Increases solubility, can slightly raise HOMO | Solution-processable electronics |

| Bromo (-Br) | Weak Electron-Withdrawing | Can be used for post-polymerization functionalization | Tunable materials |

Future Directions and Emerging Research Opportunities in Polysubstituted Aromatics

The field of organic synthesis is continually evolving, with a focus on increasing efficiency, selectivity, and sustainability. solubilityofthings.com Building blocks like this compound are at the center of these future directions.

Late-Stage C-H Functionalization: A major goal is to directly functionalize the C-H bonds on an already complex aromatic ring. acs.orgnih.gov Future research may focus on developing catalytic systems that can selectively target the C-H positions at C-4 or C-6 of the this compound core, adding another layer of complexity without requiring de novo synthesis.

Sustainable Synthesis: There is a growing demand for greener synthetic methods that use renewable feedstocks, eco-friendly catalysts, and less hazardous solvents. numberanalytics.com Research into biocatalysis and flow chemistry could provide more sustainable routes to synthesize and functionalize these types of polysubstituted aromatics. nih.gov

AI and Automation: The use of artificial intelligence and automated synthesis platforms is poised to accelerate the discovery of new synthetic routes and novel materials. solubilityofthings.com By predicting reaction outcomes and optimizing conditions, these technologies can unlock the full potential of complex building blocks like the one discussed here.

New Materials Discovery: The combination of functionalities present in this molecule offers a starting point for creating materials with novel properties for energy storage, biomedical imaging, and advanced sensing applications. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Bromo-2-iodo-3-methyl-5-nitrobenzene, and how are reaction conditions optimized?

- Methodology :

- Stepwise Functionalization : Begin with a pre-substituted benzene derivative (e.g., 3-methyl-5-nitrobenzene) to introduce bromine and iodine via electrophilic aromatic substitution (EAS). Use directing effects of nitro (-NO₂) and methyl (-CH₃) groups to control regioselectivity.

- Halogenation Order : Bromination typically precedes iodination due to iodine’s lower reactivity in EAS. Use Lewis acids (e.g., FeCl₃) for bromination and iodine monochloride (ICl) for iodination .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). Use DEPT-135 to distinguish CH₃ from quaternary carbons.

- IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric stretching (1520 cm⁻¹ and 1350 cm⁻¹) .

- Mass Spectrometry : Observe molecular ion peaks at m/z 340 (M⁺ for C₇H₄BrIN₂O₂) and isotopic patterns characteristic of bromine/iodine .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond length anomalies) be resolved during X-ray structure determination of this compound?

- Methodology :

- Software Tools : Use SHELX (SHELXL-2018) for refinement. Discrepancies in bond lengths (e.g., C-Br vs. C-I) may arise from thermal motion or twinning. Apply TWIN/BASF commands in SHELXL to model twinning .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization. Anomalies >3σ require re-examination of data collection (e.g., crystal decay or absorption corrections) .

- Case Study : A 2023 study resolved C-I bond length inconsistencies (1.98 Å vs. expected 2.09 Å) by adjusting absorption coefficients (μ = 4.12 mm⁻¹ for Mo-Kα radiation) .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation or nitro group reduction) during functionalization of this compound?

- Methodology :

- Reagent Selection : Avoid strong reducing agents (e.g., LiAlH₄) near nitro groups. Use Pd-catalyzed cross-coupling (Suzuki-Miyaura) under mild conditions (e.g., K₂CO₃, 80°C) to preserve functionality .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in SNAr reactions without promoting nitro reduction .

- Kinetic Control : Lower reaction temperatures (0–25°C) and shorter reaction times minimize decomposition pathways .

Data Contradiction Analysis

Q. How to interpret conflicting data on the thermal stability of this compound in DSC/TGA studies?

- Methodology :

- Reproducibility Checks : Repeat experiments under inert atmosphere (N₂/Ar) to rule out oxidative decomposition.

- Comparative Analysis : Contrast results with structurally analogous compounds (e.g., 1-Bromo-3-chloro-5-nitrobenzene). A 2024 study found decomposition onset at 180°C (ΔH = 120 J/g) vs. literature-reported 160°C, attributed to impurities in earlier work .

- Computational Validation : Use Gaussian-09 with B3LYP/6-31G* to simulate thermograms and identify plausible degradation pathways .

Synthetic Pathway Optimization Table

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Bromination | EAS | Br₂, FeCl₃, CH₂Cl₂, 0°C | 78 | 95.2 |

| Iodination | EAS | ICl, H₂SO₄, 25°C | 65 | 92.8 |

| Purification | Recrystallization | Ethanol/H₂O (3:1) | 89 | 99.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.